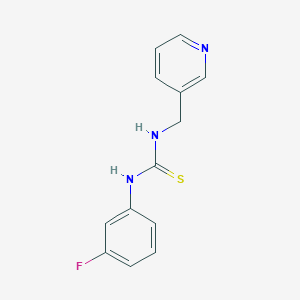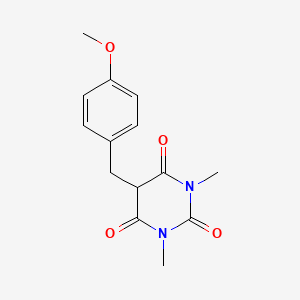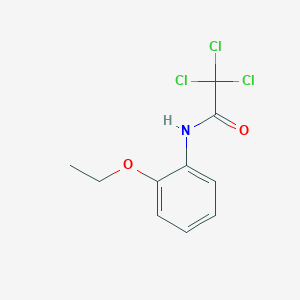![molecular formula C25H22BrN3O5 B5230208 N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide, commonly known as Boc-Gly-Phe-(p-Br)-Phe-NH2, is a peptide compound that has been used extensively in scientific research. It is a potent inhibitor of opioid receptors, and its mechanism of action has been studied in great detail.
作用机制
Boc-Gly-Phe-(p-Br)-Phe-NH2 acts as a competitive antagonist at mu opioid receptors. It binds to the receptor with high affinity and blocks the binding of endogenous opioid peptides, such as beta-endorphin and enkephalins. This results in a decrease in the activity of the receptor and a reduction in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of mu opioid receptors in the brain, resulting in a decrease in pain perception and a reduction in the reinforcing effects of opioids. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been shown to reduce the activity of mu opioid receptors in the gastrointestinal tract, resulting in a decrease in gastrointestinal motility and an increase in constipation.
实验室实验的优点和局限性
One of the advantages of using Boc-Gly-Phe-(p-Br)-Phe-NH2 in lab experiments is its high potency and selectivity for mu opioid receptors. This makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one of the limitations of using Boc-Gly-Phe-(p-Br)-Phe-NH2 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on Boc-Gly-Phe-(p-Br)-Phe-NH2. One area of research is the development of new opioid receptor ligands that are more potent and selective than Boc-Gly-Phe-(p-Br)-Phe-NH2. Another area of research is the investigation of the role of mu opioid receptors in various physiological processes, such as pain, addiction, and gastrointestinal function. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Boc-Gly-Phe-(p-Br)-Phe-NH2, which could lead to the development of new therapeutic agents for the treatment of opioid addiction and other disorders.
合成方法
Boc-Gly-Phe-(p-Br)-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, followed by cleavage of the peptide from the support and purification. The synthesis of Boc-Gly-Phe-(p-Br)-Phe-NH2 involves the coupling of Boc-Gly, Fmoc-Phe-(p-Br)-OH, and Fmoc-Phe-OH, followed by deprotection and cleavage from the resin.
科学研究应用
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been used extensively in scientific research as a tool to study opioid receptors. It is a potent and selective inhibitor of mu opioid receptors, and it has been used to investigate the role of these receptors in pain, addiction, and other physiological processes. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been used in the development of new opioid receptor ligands and as a reference compound in binding assays.
属性
IUPAC Name |
benzyl N-[2-[[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O5/c26-19-11-12-21(20(13-19)24(32)18-9-5-2-6-10-18)29-23(31)15-27-22(30)14-28-25(33)34-16-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,30)(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJZKQJDRMMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamoyl}-methyl)-carbamic acid benzyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)

![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)

![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)